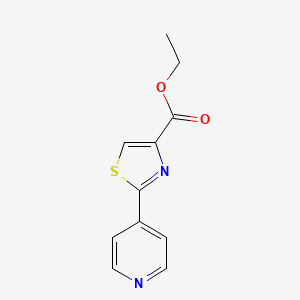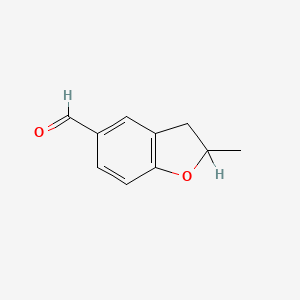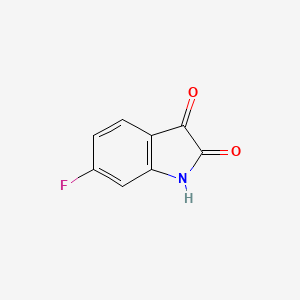
6-Fluoroisatin
概要
説明
6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The 6-fluoroisatin has been used as a precursor in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 6-Fluoroisatin involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of 6-Fluoroisatin through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .Molecular Structure Analysis
The molecular structure of 6-Fluoroisatin consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .Chemical Reactions Analysis
6-Fluoroisatin undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .科学的研究の応用
Antibacterial, Antifungal, and Antiviral Activity
6-Fluoroisatin and its derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities . Bis-Schiff bases of isatin, benzylisatin, and 5-fluoroisatin were prepared and tested for their antiviral activity against a panel of DNA and RNA viruses . These compounds were also tested for their antibacterial and antifungal activities .
Synthesis of Heterocyclic Compounds
Isatin, a synthetically versatile substrate, can be used to prepare a large variety of heterocyclic compounds, such as indoles and quinolines . It can also be used as a raw material for drug synthesis .
Detection of Amino Acid Proline
Isatin is known to be a color reagent for the amino acid proline, forming a blue derivative . This property has been exploited for the determination of this amino acid in pollens and other vegetable materials .
Antiplasmodial Activity
Some isatin derivatives exhibit antiplasmodial activity . Schiff bases and Mannich bases of isatin are known to possess a wide range of pharmacological properties .
Synthesis in Water Suspension Medium
Condensation of aromatic primary bis-amines with isatin and 5-fluoroisatin occurred cleanly and efficiently in a water suspension medium without using any organic solvent or acid catalyst . The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration .
Detection of Peroxynitrite
6-Fluoroisatin has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .
Safety and Hazards
作用機序
Target of Action
6-Fluoroisatin, a fluorinated heterocycle, has been reported to exhibit significant anticancer and antimicrobial activities . The primary targets of 6-Fluoroisatin are cancer cells and microorganisms. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis .
Mode of Action
The mode of action of 6-Fluoroisatin involves its interaction with its targets, leading to changes in their function. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Biochemical Pathways
6-Fluoroisatin affects various biochemical pathways, leading to downstream effects. The compound’s cytotoxicity against cancer cells is achieved through the induction of apoptosis, a process that involves a series of biochemical events . These events lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
The pharmacokinetic properties of 6-Fluoroisatin, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Incorporation of one or several fluorine atoms into an organic molecule can improve the pharmacokinetic and pharmacodynamic properties such as absorption, tissue distribution, secretion, the route and rate of biotransformation, toxicology, bioavailability, metabolic stability, and lipophilicity .
Result of Action
The result of 6-Fluoroisatin’s action is the induction of cell death in cancer cells through apoptosis . This leads to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . Furthermore, 6-Fluoroisatin exhibits significant antimicrobial activities .
特性
IUPAC Name |
6-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327394 | |
| Record name | 6-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisatin | |
CAS RN |
324-03-8 | |
| Record name | 6-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-fluoroisatin interact with peroxynitrite, and what are the downstream effects of this interaction?
A1: 6-fluoroisatin reacts with peroxynitrite via an oxidative decarbonylation reaction. [] This reaction converts 6-fluoroisatin into a 4-fluoroanthranilic acid derivative. The fluorine atom incorporated into the molecule allows for detection of this reaction using ¹⁹F magnetic resonance spectroscopy. This specific reaction with peroxynitrite and the subsequent change detectable by ¹⁹F magnetic resonance spectroscopy make 6-fluoroisatin a valuable probe for studying peroxynitrite formation in biological systems.
Q2: What is the structural characterization of 6-fluoroisatin?
A2: While the provided research abstract doesn't offer specific spectroscopic data for 6-fluoroisatin, it mentions the compound's use in ¹⁹F magnetic resonance spectroscopy. [] This implies that the presence and position of the fluorine atom within the isatin structure are key for its functionality as a probe. A full spectroscopic characterization would likely involve techniques like ¹H NMR, ¹³C NMR, and potentially mass spectrometry to confirm its structure and purity.
Q3: Are there any details available regarding the stability and material compatibility of 6-fluoroisatin, particularly in the context of its application as a probe in biological systems?
A3: The research abstract highlights the application of a related compound, 5-fluoroisatin, for detecting peroxynitrite in living cells. [] While specific data on 6-fluoroisatin's stability isn't provided, its successful use as a ¹⁹F magnetic resonance probe suggests sufficient stability under the experimental conditions. Further research would be needed to thoroughly evaluate its stability across various temperatures, pH levels, and in the presence of potential interfering agents commonly found in biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

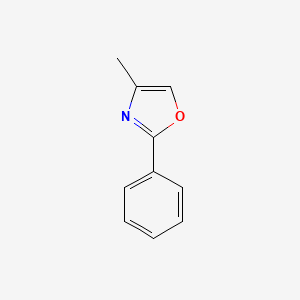
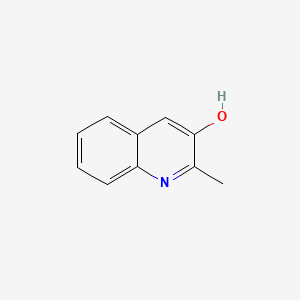
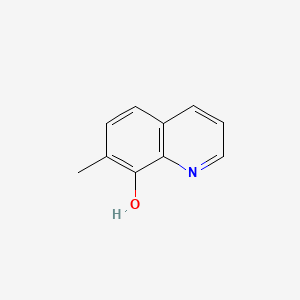
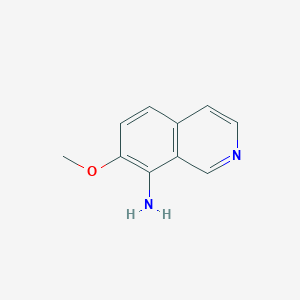
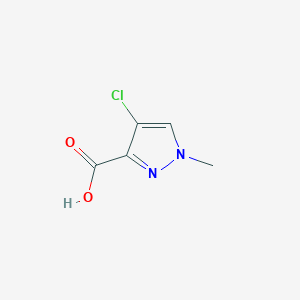
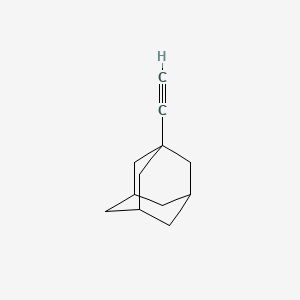
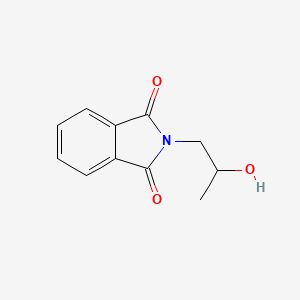
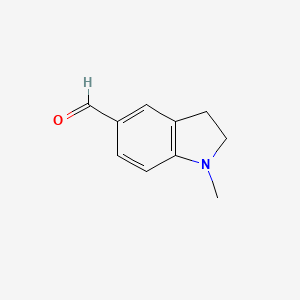
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
